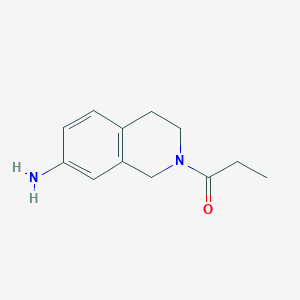

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine

描述

属性

IUPAC Name |

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRBYHFOXHYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Routes

The synthesis of 2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves multi-step strategies, primarily leveraging cyclization, reduction, and acylation reactions. Below are the most well-documented approaches:

Bischler-Napieralski Cyclization

This classical method forms the tetrahydroisoquinoline core. A typical sequence includes:

- Step 1 : Condensation of a phenethylamine derivative with a nitrile or acyl chloride.

- Step 2 : Cyclization using agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

- Step 3 : Reduction of the resulting dihydroisoquinoline to the tetrahydro form.

- Starting Material : 7-Nitro-1,2,3,4-tetrahydroisoquinoline.

- Cyclization : Treat with PPA at 130–150°C to form the dihydroisoquinoline intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the nitro group to an amine.

- Acylation : React with propionyl chloride in the presence of a base (e.g., triethylamine) to introduce the propionyl group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | PPA, 140°C, 3 hr | 72% | CN101851200A |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 85% | |

| Acylation | Propionyl chloride, Et₃N, CH₂Cl₂ | 78% |

Reductive Amination Approach

This method avoids nitro intermediates and directly introduces the amine moiety:

- Starting Material : 7-Keto-1,2,3,4-tetrahydroisoquinoline.

- Reductive Amination : Use ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Acylation : Propionylation under mild conditions.

Advantages : Higher functional group tolerance and fewer steps.

Limitations : Lower yields due to competing side reactions.

One-Pot Synthesis

Recent advancements (e.g., RSC Advances, 2021) describe streamlined protocols:

- N-Alkylation : React 7-amino-1,2,3,4-tetrahydroisoquinoline with propionic anhydride.

- In Situ Cyclization : Use ZnCl₂ as a Lewis catalyst at 80°C.

- Solvent: Toluene

- Time: 6–8 hr

- Yield: 68–75%

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and optimized purification (e.g., crystallization) are emphasized:

- Catalyst Recovery : Pd/C filtration and reuse.

- Cost Efficiency : Substituting POCl₃ with PPA reduces corrosion risks.

Critical Analysis of Methods

| Method | Pros | Cons |

|---|---|---|

| Bischler-Napieralski | High purity, scalable | Harsh conditions (POCl₃) |

| Reductive Amination | Mild conditions | Moderate yields |

| One-Pot | Time-efficient | Requires precise stoichiometry |

化学反应分析

Types of Reactions

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: H2O2, TBHP, and other peroxides under mild to moderate conditions.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully reduced amine derivatives.

科学研究应用

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications due to its structural similarity to bioactive natural products.

Industry: The compound can be used in the development of new materials and catalysts.

作用机制

The mechanism of action of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

相似化合物的比较

Substituent Variations and Molecular Properties

Notes:

- Propionyl vs. Methyl/Acetyl : The propionyl group introduces a longer carbon chain than methyl or acetyl, increasing molecular weight and likely enhancing lipophilicity. This may improve membrane permeability but reduce aqueous solubility compared to the methyl derivative .

- Chloro Substituent : The 6-chloro-2-methyl derivative () highlights how halogenation affects safety profiles (e.g., explosive hazards under heat) and reactivity.

Key Research Findings and Data Gaps

Structural Insights from Analog Data

- Boiling Points : The methyl derivative’s high boiling point (291°C) suggests strong intermolecular forces, which may decrease with bulkier substituents like propionyl or cyclopropanecarbonyl .

- Lipophilicity : Propionyl’s longer chain likely increases logP compared to methyl or acetyl analogs, a critical factor in drug design for blood-brain barrier penetration.

Unresolved Questions

- Direct pharmacological data (e.g., receptor affinity, toxicity) for this compound are absent in the evidence.

- Comparative solubility and stability studies across analogs are needed to clarify substituent effects.

生物活性

2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a synthetic compound belonging to the tetrahydroisoquinoline family. This class of compounds is recognized for its diverse biological activities, including potential therapeutic applications in neuropharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant research findings.

This compound interacts with various enzymes and proteins, significantly influencing biochemical pathways. Notably, it has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme crucial for catecholamine biosynthesis. This inhibition can lead to decreased levels of neurotransmitters such as norepinephrine and epinephrine.

Table 1: Key Biochemical Interactions

| Biomolecule | Interaction Type | Effect |

|---|---|---|

| Phenylethanolamine N-methyltransferase | Inhibition | Reduced catecholamine production |

| Cyclic adenosine monophosphate (cAMP) | Modulation | Altered cell signaling |

| Protein kinase A | Modulation | Changes in gene expression |

The mechanism of action of this compound involves binding to specific molecular targets within cells. It acts as an inhibitor or activator depending on the context. For instance, its interaction with PNMT leads to reduced catecholamine synthesis, which can have implications for mood regulation and stress response.

Cellular Effects

Research indicates that this compound can influence various cellular processes:

- Cell Signaling : It modulates pathways involving cAMP and protein kinase A.

- Gene Expression : Alters transcription factors that regulate gene expression related to stress and metabolic responses.

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. Studies have demonstrated that low doses may have minimal physiological effects while higher doses can lead to significant alterations in liver and kidney function. Toxicological studies indicate that excessive dosages may induce adverse effects.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Physiological Effect |

|---|---|

| 1 | Minimal effect on organ function |

| 10 | Moderate alterations in liver enzymes |

| 50 | Significant toxicity observed |

Research Applications

The compound has several applications in scientific research:

- Chemistry : Used as a building block for synthesizing complex molecules.

- Biology : Investigated for its role in enzyme interactions and metabolic pathways.

- Medicine : Explored for potential therapeutic uses due to its structural similarity to bioactive natural products.

Case Studies

Several studies have explored the biological activity of tetrahydroisoquinoline derivatives:

-

Orexin Receptor Antagonism : Research has shown that 7-substituted tetrahydroisoquinolines exhibit potent antagonism at orexin receptors. The structure–activity relationship indicates that modifications at the 7-position enhance receptor selectivity and potency .

- Key Findings :

- The n-propyl derivative exhibited a K_e value of 23.7 nM at the OX1 receptor.

- Selectivity ratios exceeding 100-fold against OX2 receptor were observed.

- Key Findings :

Table 3: Orexin Receptor Activity

| Compound | OX1 K_e (nM) | OX2 K_e (nM) | Selectivity Ratio |

|---|---|---|---|

| n-Propyl derivative | 23.7 | >10000 | >100 |

| Ethyl derivative | 37.3 | >10000 | >268 |

常见问题

Q. What are the established synthetic methodologies for 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine, and how can reaction conditions be optimized for academic-scale synthesis?

Methodological Answer: The compound is typically synthesized via reductive amination or cyclization of precursor amines. Key steps include:

- Cyclization : Use of acetic anhydride or propionyl chloride to acylate the tetrahydroisoquinoline core .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.

- Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:acylating agent) to minimize byproducts like N-acetylated derivatives.

Reference Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C-NMR : Key signals include the acetyl/propionyl carbonyl resonance (~170–175 ppm in 13C-NMR) and aromatic protons (6.5–7.5 ppm in 1H-NMR) .

- IR Spectroscopy : Confirm the presence of amine (-NH₂, ~3400 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.1) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage : Protect from light in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation.

- Handling : Use gloves and fume hoods to avoid hygroscopic degradation; monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the propionyl group) impact antibacterial activity, and what in vitro assays validate these effects?

Methodological Answer:

- SAR Studies : Replace the propionyl group with bulkier acyl chains (e.g., isobutyryl) to assess steric effects on bacterial membrane penetration.

- Assays :

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Time-kill curves: Compare bactericidal kinetics between analogs.

- Analytical Support : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial topoisomerase II .

Q. How can contradictions in reported anticancer activities of isoquinoline derivatives be resolved?

Methodological Answer: Discrepancies in IC₅₀ values may arise from:

- Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs).

- Data Normalization : Include controls for apoptosis induction (Annexin V/PI staining) and mitochondrial toxicity (ATP assays) .

- Statistical Analysis : Apply multivariate regression to isolate structural determinants (e.g., topological polar surface area vs. logP) .

Q. What computational strategies predict the compound’s interaction with cancer-related protein targets (e.g., PARP-1)?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding stability using GROMACS with CHARMM force fields.

- Pharmacophore Modeling : Map hydrogen bond acceptors (carbonyl oxygen) and hydrophobic regions (tetrahydroisoquinoline ring) to align with PARP-1’s catalytic domain .

- Validation : Cross-reference with experimental IC₅₀ data from kinase inhibition assays.

Q. How can researchers address low yields in large-scale synthesis without compromising purity?

Methodological Answer:

- Process Optimization :

- Use flow chemistry to enhance mixing and heat transfer.

- Replace traditional catalysts with immobilized enzymes (e.g., lipases) for regioselective acylation .

- Analytical QC : Implement inline FTIR to monitor reaction progress and HPLC-MS for impurity profiling .

Q. What in vivo models are appropriate for evaluating neuroprotective effects suggested by structural analogs?

Methodological Answer:

- Animal Models : Use MPTP-induced Parkinson’s disease in mice to assess dopamine neuron preservation.

- Dosage : Administer 10–20 mg/kg intraperitoneally; compare with positive controls (e.g., selegiline).

- Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels via ELISA to quantify neuroinflammation .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity in cancer cells.

Resolution :

- Variable Factors : Differences in cell permeability due to culture media serum content (e.g., 10% FBS vs. serum-free).

- Mitochondrial vs. Nuclear Targeting : Use confocal microscopy with organelle-specific dyes (e.g., MitoTracker) to clarify subcellular localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。